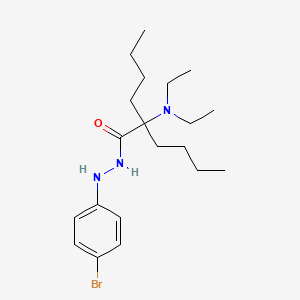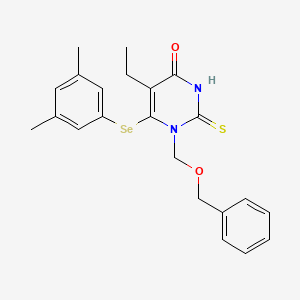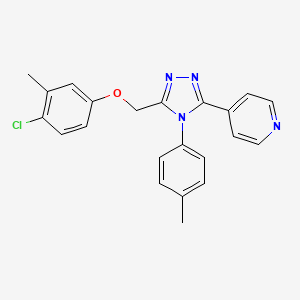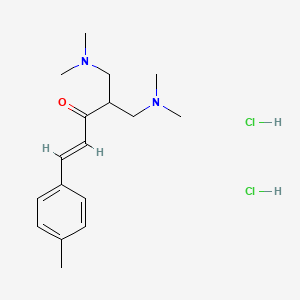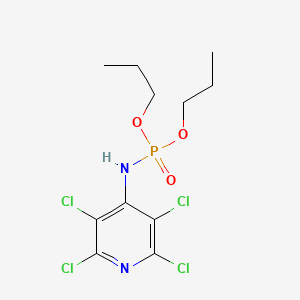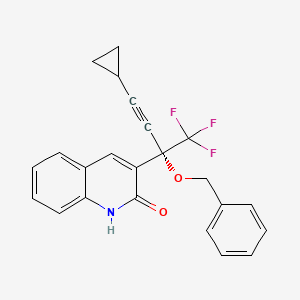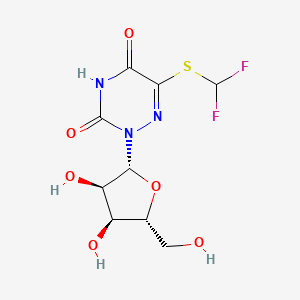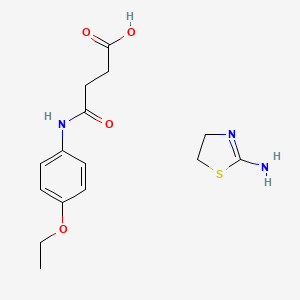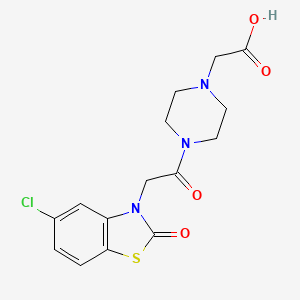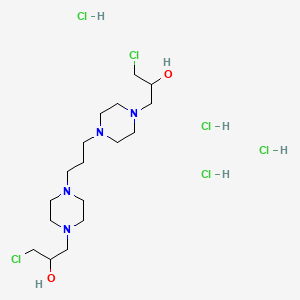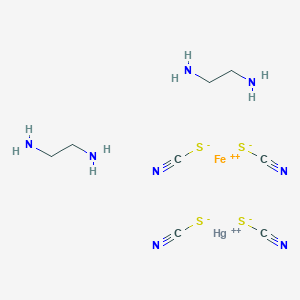
Bis(ethylenediamine)(mercurictetrathiocyanato)iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(ethylenediamine)(mercurictetrathiocyanato)iron is a coordination compound that features iron as the central metal ion, coordinated with ethylenediamine and mercurictetrathiocyanato ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(ethylenediamine)(mercurictetrathiocyanato)iron typically involves the reaction of iron salts with ethylenediamine and mercurictetrathiocyanato ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH of the solution is carefully monitored to ensure the proper formation of the complex. The reaction mixture is then subjected to stirring and heating to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(ethylenediamine)(mercurictetrathiocyanato)iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of higher oxidation state species.
Reduction: It can also undergo reduction reactions, where the iron center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures, specific pH ranges, and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(II) species. Substitution reactions result in new coordination compounds with different ligands.
Applications De Recherche Scientifique
Bis(ethylenediamine)(mercurictetrathiocyanato)iron has several scientific research applications, including:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of metal-ligand interactions.
Biology: The compound’s interactions with biological molecules are of interest for understanding metalloprotein functions and developing metal-based drugs.
Medicine: Research into its potential as an anticancer agent is ongoing, with studies focusing on its ability to induce cell death in cancer cells.
Industry: The compound’s unique properties make it useful in catalysis and materials science, where it can be employed in the development of new materials and catalytic processes.
Mécanisme D'action
The mechanism by which Bis(ethylenediamine)(mercurictetrathiocyanato)iron exerts its effects involves its ability to coordinate with various molecular targets. The iron center can participate in redox reactions, while the ligands can interact with biological molecules, leading to changes in their structure and function. The pathways involved may include the generation of reactive oxygen species, disruption of cellular processes, and induction of cell death mechanisms such as apoptosis or ferroptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorido[N,N′-bis(salicylidene)ethylenediamine]iron(III): This compound also features iron coordinated with ethylenediamine ligands and has been studied for its anticancer properties.
N,N′-bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (HBED): An iron chelator used in medical applications for treating iron overload.
Uniqueness
Bis(ethylenediamine)(mercurictetrathiocyanato)iron is unique due to its specific ligand environment, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
80732-92-9 |
|---|---|
Formule moléculaire |
C8H16FeHgN8S4 |
Poids moléculaire |
609.0 g/mol |
Nom IUPAC |
ethane-1,2-diamine;iron(2+);mercury(2+);tetrathiocyanate |
InChI |
InChI=1S/2C2H8N2.4CHNS.Fe.Hg/c2*3-1-2-4;4*2-1-3;;/h2*1-4H2;4*3H;;/q;;;;;;2*+2/p-4 |
Clé InChI |
RQQPPLIHFSWIEP-UHFFFAOYSA-J |
SMILES canonique |
C(CN)N.C(CN)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+2].[Hg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


